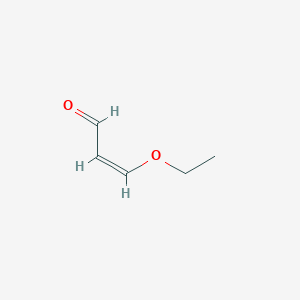

2-Propenal, 3-ethoxy-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Propenal, 3-ethoxy-, also known as 2-Propenal, 3-ethoxy-, is a useful research compound. Its molecular formula is C5H5FN2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Propenal, 3-ethoxy- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propenal, 3-ethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenal, 3-ethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Biochemical Pathways

Related compounds have been shown to influence various pathways, including those involved in the synthesis of phenols and the production of 2,3-disubstituted indoles .

Action Environment

The action, efficacy, and stability of 2-Propenal, 3-ethoxy- could be influenced by various environmental factors . These could include temperature, pH, and the presence of other compounds.

生化分析

Biochemical Properties

The biochemical properties of 2-Propenal, 3-ethoxy- are not fully understood due to the limited availability of research data. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can exhibit changes in their effects over time, including issues related to stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that similar compounds can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

生物活性

2-Propenal, 3-ethoxy- (also known as 3-ethoxyacrolein) is an organic compound with the molecular formula C5H8O2. This compound has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of 2-Propenal, 3-ethoxy-, detailing its synthesis, applications, and relevant research findings.

2-Propenal, 3-ethoxy- is characterized by a propenal backbone with an ethoxy group at the third position. It is a clear, colorless liquid with a mild odor and is highly flammable. The molecular weight of this compound is approximately 100.11582 g/mol. Common methods for synthesizing this compound include:

- Enzyme-Catalyzed Polymerization : Utilizing horseradish peroxidase (HRP) as a catalyst and hydrogen peroxide (H2O2) as an oxidant to synthesize water-soluble polymers.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Employed for detecting malondialdehyde (MDA), which involves specific reactions with sodium hydroxide to enhance detection sensitivity.

Antimicrobial and Cytotoxic Properties

Research indicates that 2-Propenal, 3-ethoxy- exhibits notable antimicrobial and cytotoxic activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

- Case Study : A study highlighted the cytotoxic effects of similar compounds on cancer cell lines, suggesting that derivatives like 2-Propenal, 3-ethoxy- could possess similar properties .

Antiviral Activity

Preliminary research suggests potential antiviral properties of 2-Propenal, 3-ethoxy-. Compounds with similar structures have shown efficacy against viral targets such as neuraminidase in influenza viruses. The interaction affinities of these compounds suggest they might inhibit viral replication by binding to key viral proteins.

| Compound | Target Virus | Interaction Affinity (kcal/mol) |

|---|---|---|

| Compound A | H1N1 Neuraminidase | -6.6 |

| Compound B | H1N1 Neuraminidase | -6.7 |

| 2-Propenal, 3-ethoxy- | Potential Targets | TBD |

Applications in Research and Industry

The compound has applications in various scientific fields:

- Organic Synthesis : Used as an intermediate in the synthesis of other organic compounds.

- Food Science : Employed in analytical chemistry for detecting food contaminants.

Safety and Toxicology

While the biological activities of 2-Propenal, 3-ethoxy- are promising, it is essential to consider its safety profile. The compound is classified as highly flammable, necessitating careful handling. Toxicological assessments have indicated that exposure can lead to irritation of the skin and respiratory system.

属性

IUPAC Name |

(E)-3-ethoxyprop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-7-5-3-4-6/h3-5H,2H2,1H3/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIPIVAOEFWMBA-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of 3-ethoxyacrolein?

A1: 3-Ethoxyacrolein, also known as 2-propenal, 3-ethoxy-, possesses the molecular formula C5H8O2. While specific spectroscopic data is not provided in the abstracts, several papers mention the use of 1H-NMR and 13C-NMR to analyze its conformation and reaction products. [, , , ]

Q2: How does the structure of 3-ethoxyacrolein influence its reactivity?

A2: 3-Ethoxyacrolein acts as a versatile building block in organic synthesis due to its unique structure. The presence of both an aldehyde and an enol ether moiety makes it susceptible to nucleophilic attack at either position. For instance, lithiated 2-methylpyridine reacts with the aldehyde group of 3-ethoxyacrolein, eventually leading to the formation of 3-alkylquinolizinium iodides. [] Similarly, α-C nucleophilic heterocycles react with 3-ethoxyacrolein as a C3 binucleophile, leading to the formation of various pentamethinecyanine derivatives. []

Q3: What is the preferred conformation of 2-alkyl-3-ethoxyacrolein?

A3: Research suggests that 2-alkyl-3-ethoxyacroleins predominantly exist in the E-configuration. This preference is attributed to the inability of the Z-s-Z conformation to be stabilized by intramolecular hydrogen bonding, unlike the corresponding 3-aminoacroleins. []

Q4: What are some notable reactions involving 3-ethoxyacrolein?

A4: 3-Ethoxyacrolein participates in a variety of reactions:

- Wittig Alkenylation: Reacting 3-ethoxyacrolein with Wittig reagents yields 1-ethoxy-1,3-butadienes, valuable compounds in [4+2] cycloadditions. []

- McMurry Reaction: The reductive coupling of 3-ethoxyacrolein through the McMurry reaction leads to the formation of 2,5-dialkylhexadienedials with defined stereochemistry. []

- Cyclization Reactions: 3-Ethoxyacrolein reacts with diaminomaleonitrile to form tetraaza[14]annulenes. [] This reaction can be further modified with nickel(II) ions to create N4 chelates. []

- Oxopropenylation: Lithiated 1,3-dithiane reacts with 3-ethoxyacrolein to form (E)-3-(1,3-dithian-2-yl)acroleins, serving as protected fumardialdehydes. []

Q5: What are the applications of 3-ethoxyacrolein in synthesizing heterocyclic compounds?

A5: 3-Ethoxyacrolein is a valuable precursor for synthesizing various heterocyclic compounds:

- Tetraaza[14]annulenes: Reacting 3-ethoxyacrolein with diaminomaleonitrile forms these macrocycles. []

- Pyrimidine Derivatives: Studies show that reacting 3-ethoxyacrolein acetal with urea produces 3,4-dihydro-2-hydroxy-4-ureidopyrimidine. []

- Isoxazolo[5,4-b]pyridines: These compounds can be synthesized from 5-aminoisoxazoles and 3-ethoxyacroleins. []

- 1,8-Dihydrobis-1,2,5-thiadiazolo[3,4-b:3′,4′-i]-1,4,8,11-tetraza[14]annulenes: These complex heterocycles are synthesized by reacting 3,4-diaminothiadiazole with various 2-alkyl-3-ethoxyacroleins and similar compounds. []

Q6: Are there any studies regarding the environmental impact of 3-ethoxyacrolein?

A6: None of the provided abstracts specifically address the environmental impact or degradation pathways of 3-ethoxyacrolein. Given its reactivity and potential for forming complexes with metal ions, it is crucial to conduct further research to assess its ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative environmental impacts.

Q7: What analytical techniques are used to study 3-ethoxyacrolein and its derivatives?

A8: Researchers utilize various spectroscopic techniques to analyze 3-ethoxyacrolein and its derivatives. These include 1H-NMR, 13C-NMR, and mass spectrometry. [, , , ] Further research might involve employing additional analytical methods like HPLC or GC-MS for separation, identification, and quantification purposes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。